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Compound of Interest

Compound Name: Allyl alcohol

Cat. No.: B041490 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of allyl alcohol and its common

isomers, propanal and acetone. All three compounds share the molecular formula C₃H₆O but

possess distinct functional groups, leading to unique spectral fingerprints.[1] Understanding

these differences is crucial for identification, quantification, and quality control in various

research and development applications. The following sections present key experimental data

from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass

Spectrometry (MS), alongside detailed experimental protocols.

Logical Workflow for Spectroscopic Comparison
The process of comparing these isomers involves a systematic workflow where samples are

subjected to multiple spectroscopic techniques. The data from each method provides

complementary information, allowing for a comprehensive and unambiguous identification of

each compound.
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Caption: Workflow for the comparative spectroscopic analysis of isomers.

Data Presentation
The following tables summarize the key quantitative data obtained from IR, NMR, and Mass

Spectrometry for allyl alcohol, propanal, and acetone.

Table 1: Key Infrared (IR) Absorption Bands
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Functional

Group
Vibration Mode

Allyl Alcohol

(cm⁻¹)
Propanal (cm⁻¹) Acetone (cm⁻¹)

O-H (alcohol) Stretch, broad 3200-3600 - -

C-H (sp³) Stretch 2850-3000 2845-2975[2] 2950-3000

C-H (sp²) Stretch 3010-3100 - -

C-H (aldehyde) Stretch - 2650-2880[2] -

C=O (carbonyl) Stretch, strong - ~1720-1740[2] ~1715[3]

C=C (alkene) Stretch ~1645 - -

C-O (alcohol) Stretch 1000-1260 - -

C-C-C (ketone)
Asymmetric

Stretch
- - ~1225-1240[4]

Table 2: ¹H NMR Spectroscopic Data (Typical values in
CDCl₃)

Compound
Proton

Environment

Chemical Shift

(δ, ppm)
Splitting Pattern Integration

Allyl Alcohol H-O- Variable (~1.9) Singlet (broad) 1H

-CH₂-OH ~4.1 Doublet 2H

-CH=CH₂ ~5.9 Multiplet 1H

-CH=CH₂
~5.2 (trans), ~5.1

(cis)
Multiplet 2H

Propanal -CHO ~9.8 Triplet 1H[5]

-CH₂-CHO ~2.4 Multiplet 2H[5]

CH₃-CH₂- ~1.1 Triplet 3H[5]

Acetone CH₃- ~2.1 Singlet 6H[6]
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Table 3: ¹³C NMR Spectroscopic Data (Typical values in
CDCl₃)

Compound Carbon Environment Chemical Shift (δ, ppm)

Allyl Alcohol CH₂=CH- ~134.5

CH₂=CH- ~118.0

-CH₂OH ~62.5

Propanal -CHO ~203.2[7]

-CH₂-CHO ~37.3[7]

CH₃-CH₂- ~6.0[7]

Acetone -C=O ~206.7

CH₃- ~30.8

Table 4: Mass Spectrometry (MS) Data (Electron
Ionization)

Compound
Molecular Ion (M⁺)

(m/z)
Base Peak (m/z)

Key Fragment Ions

(m/z)

Allyl Alcohol 58[8] 57[9] 31, 29, 27[9][10]

Propanal 58[11] 29[11] 57, 28, 27[11][12]

Acetone 58[13] 43[13][14] 59 (M+1), 15[13]

Experimental Protocols
The data presented in this guide are typically obtained using standard spectroscopic

instrumentation and protocols.

Infrared (IR) Spectroscopy
Objective: To identify functional groups based on the absorption of infrared radiation, which

causes molecular vibrations (stretching, bending).
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Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation:

Liquid Samples: A thin film of the neat liquid (allyl alcohol, propanal, or acetone) is

prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

A background spectrum of the clean, empty salt plates is recorded.

The sample is placed in the spectrometer's beam path.

The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.[4]

The final spectrum is presented as transmittance or absorbance versus wavenumber

(cm⁻¹). The background is automatically subtracted by the instrument software.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of a molecule. ¹H NMR provides

information about the number of different types of protons, their electronic environments, and

their neighboring protons. ¹³C NMR provides information on the number and type of carbon

atoms.

Instrumentation: High-field NMR Spectrometer (e.g., 300-600 MHz).

Sample Preparation:

Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃). The deuterated solvent is used to avoid overwhelming signals from

the solvent's own protons.[5]

A small amount of a reference standard, typically Tetramethylsilane (TMS), is added. TMS

is assigned a chemical shift of 0.0 ppm and is used to calibrate the spectrum.[5][7]

The solution is transferred to a standard 5 mm NMR tube.
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Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is "shimmed" to achieve maximum homogeneity.

A series of radiofrequency pulses are applied, and the resulting free induction decay (FID)

signal is recorded.

A Fourier transform is applied to the FID to generate the frequency-domain NMR

spectrum.

Mass Spectrometry (MS)
Objective: To measure the molecular weight of the compound and to deduce its structure

from the fragmentation pattern of the molecular ion.

Instrumentation: Mass Spectrometer, often coupled with a Gas Chromatograph (GC-MS) for

sample introduction and separation.

Sample Preparation: The sample is typically diluted in a volatile solvent. For GC-MS, a small

volume (e.g., 1 µL) of the dilute solution is injected into the GC.

Data Acquisition (Electron Ionization - EI):

The sample is vaporized and introduced into the ion source of the mass spectrometer.

In the ion source, molecules are bombarded with a high-energy electron beam (typically

70 eV), causing the ejection of an electron to form a positively charged molecular ion (M⁺).

[14]

The molecular ion is often unstable and fragments into smaller, charged ions and neutral

radicals.

These ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates

them based on their mass-to-charge ratio (m/z).
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A detector records the abundance of each ion, generating a mass spectrum which is a plot

of relative intensity versus m/z. The most abundant ion is assigned a relative intensity of

100% and is known as the base peak.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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